molecular formula C18H22N4O B8398376 N-(4-Cyclohexylphenyl)-6-hydrazinonicotinamide

N-(4-Cyclohexylphenyl)-6-hydrazinonicotinamide

Cat. No. B8398376
M. Wt: 310.4 g/mol
InChI Key: KYVTUBCZUKIRDZ-UHFFFAOYSA-N
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Patent
US09212170B2

Procedure details

6-Chloro-N-(4-cyclohexylphenyl)nicotinamide (0.40 g) and hydrazine monohydrate (3 mL) were suspended in ethanol (6 mL), and the suspension was heated to reflux for 2 hours. The reaction solution was concentrated under reduced pressure, and the obtained solid was then collected by filtration and washed with an ethyl acetate-ethanol mixed solvent. The solid was dried under reduced pressure to obtain the title compound (0.39 g) as a white solid (yield: 99%).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:22]=[CH:21][C:5]([C:6]([NH:8][C:9]2[CH:14]=[CH:13][C:12]([CH:15]3[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]3)=[CH:11][CH:10]=2)=[O:7])=[CH:4][N:3]=1.O.[NH2:24][NH2:25]>C(O)C>[CH:15]1([C:12]2[CH:13]=[CH:14][C:9]([NH:8][C:6](=[O:7])[C:5]3[CH:21]=[CH:22][C:2]([NH:24][NH2:25])=[N:3][CH:4]=3)=[CH:10][CH:11]=2)[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)NC2=CC=C(C=C2)C2CCCCC2)C=C1
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
the obtained solid was then collected by filtration
WASH
Type
WASH
Details
washed with an ethyl acetate-ethanol mixed solvent
CUSTOM
Type
CUSTOM
Details
The solid was dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C1=CC=C(C=C1)NC(C1=CN=C(C=C1)NN)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.39 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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